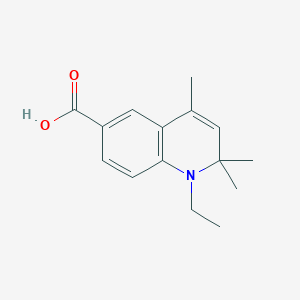

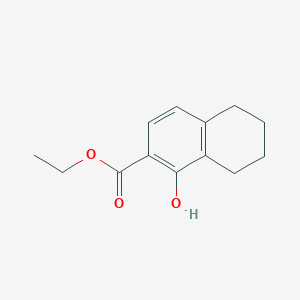

Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Descripción general

Descripción

Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (EHTC) is a synthetic compound that has been studied for its potential applications in scientific research. The compound is a derivative of naphthalene and has been used in laboratory experiments to study its biochemical and physiological effects. EHTC has been found to have a wide range of applications, including the synthesis of other compounds, as well as being used as a drug target. In

Aplicaciones Científicas De Investigación

Photoreaction and Cyclization

Ethyl 2-bromomethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a compound related to Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate, has been studied for its photoreaction with amines. This reaction, promoted through photoinduced electron transfer processes, results in the formation of ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate and corresponding ring expansion products (Hasegawa, 1997).

Synthesis and Antioxidant Activity

The compound has been utilized in the synthesis of new polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives. These derivatives, including ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]-quinoline-3-carboxylate, exhibit significant antioxidant activity, surpassing that of ascorbic acid in some cases (Hamdy et al., 2013).

Chemoenzymatic Routes and Enantioselectivity

The compound's analogues have been used in kinetic resolution studies involving Candida antarctica Lipase B. This enzymatic route successfully resolved cyclic α-quaternary α-amino esters, demonstrating high enantioselectivity for 1-amino analogues (Li, Rantapaju, & Kanerva, 2011).

Catalytic Asymmetric Synthesis

Cis-1-amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, a structurally related compound, has been synthesized and used as a chiral ligand in the catalytic reduction of ketones. This process yields secondary alcohols with high enantiomeric excesses, demonstrating the compound's utility in asymmetric synthesis (Bellucci et al., 1997).

Michael Condensation Reactivity

Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate analogues have been explored for their reactivity in Michael condensation reactions. These studies contribute to understanding the compound's chemical behavior and potential applications in organic synthesis (Zoorob & Michael, 1977).

Enantiospecific Synthesis

Research has also focused on the enantiospecific synthesis of derivatives of Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate. Such studies are crucial for developing pharmaceuticals and other products that require specific enantiomers (Russell et al., 1984).

Mecanismo De Acción

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the tetrahydronaphthalene nucleus, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to inhibit viral replication, reduce inflammation, and prevent cancer cell proliferation .

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, leading to diverse biological activities . For example, indole derivatives can affect pathways involved in inflammation, viral replication, and cancer cell proliferation .

Result of Action

Similar compounds have been reported to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can affect the action of similar compounds .

Propiedades

IUPAC Name |

ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h7-8,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNNNCFFHCWBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(CCCC2)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride](/img/structure/B1409451.png)

![tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B1409453.png)